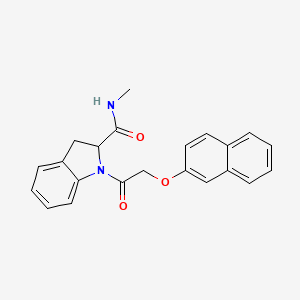

N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a naphthalen-2-yloxy group and an acetyl group attached to the indoline core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.

Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be introduced through an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by

Actividad Biológica

N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline derivative class. Its unique structure, characterized by an indoline core, a naphthalen-2-yloxy group, and an acetyl moiety, suggests potential biological activities that have garnered interest in various fields of research.

Chemical Structure and Properties

The compound's IUPAC name is N-methyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide. It has a molecular weight of 360.4 g/mol and is identified by the CAS number 1103514-35-7. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indoline Core : Using Fischer indole synthesis.

- Introduction of the Naphthalen-2-yloxy Group : Achieved via etherification.

- Acetylation : Involves reacting the indoline derivative with acetic anhydride.

- N-Methylation : Final methylation using methyl iodide.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity against various viruses. For instance, heterocyclic compounds have shown efficacy against hepatitis C virus (HCV) and influenza viruses . The specific mechanism of action for this compound remains to be fully elucidated, but its structural features suggest potential interactions with viral proteins.

Anticancer Activity

Indoline derivatives have been studied for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The naphthalene moiety may enhance these effects through specific interactions with cellular targets involved in cancer progression.

Enzyme Inhibition

Initial studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism and thus potential targets for obesity treatment .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound has shown promise in several pharmacological studies, particularly in anti-inflammatory and analgesic applications. The structural features of N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide may enhance its interaction with biological targets, making it a candidate for further development as a therapeutic agent.

Mechanism of Action

Research indicates that compounds with similar structures often interact with cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. Molecular docking studies can provide insights into binding affinities and mechanisms, guiding the optimization of this compound for enhanced efficacy against inflammation-related diseases.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Indoline Core : This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

- Introduction of the Naphthalen-2-yloxy Group : This is accomplished via etherification reactions.

- Acetylation : The acetyl group is introduced through reactions with acetylating agents like acetic anhydride.

These synthetic methods allow for the production of this compound in a controlled manner, ensuring purity and yield suitable for research applications.

In Vitro Studies

Initial studies have demonstrated that this compound exhibits significant biological activity. For instance:

- Anti-inflammatory Effects : In vitro assays have shown that this compound can reduce inflammatory markers in cell cultures.

- Analgesic Properties : Animal models have indicated potential pain relief effects comparable to established analgesics.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study on Anti-inflammatory Activity

A study investigated the compound's effects on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in cytokine release, suggesting its potential as an anti-inflammatory agent.

Study on Analgesic Effects

In an animal model, administration of the compound resulted in decreased pain responses compared to control groups. The observed IC50 values indicated effective concentrations for pain relief.

Propiedades

IUPAC Name |

N-methyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-23-22(26)20-13-17-8-4-5-9-19(17)24(20)21(25)14-27-18-11-10-15-6-2-3-7-16(15)12-18/h2-12,20H,13-14H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKVJGGOUUXDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.